N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
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Overview
Description
The compound “N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and halogen substituents (bromine and chlorine) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiadiazole ring and the various substituents. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the halogen substituents might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific optical properties .Scientific Research Applications
Antifungal Activity
The compound has shown promise as an antifungal agent. Researchers synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, starting from 4-chloropyridine-3-sulfonamide. These derivatives were further converted to 1,2,4-triazole compounds. Many of these compounds exhibited greater efficacy than fluconazole against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Notably, they were particularly effective against Candida albicans and Rhodotorula mucilaginosa species .
Potential Third-Order Nonlinear Optical Material
Another interesting application lies in the field of nonlinear optics. The synthesized compound “3-(2-amino-2-oxoethyl)-5-methylhexanoic acid” (abbreviated as AOEMHA) has been studied for its nonlinear optical properties. Researchers analyzed its structure, spectroscopic signatures, and docking interactions. This compound could potentially serve as a Y-shaped third-order nonlinear optical material .
Anticancer Screening
While the specific compound hasn’t been directly studied for anticancer properties, related pyridine-3-sulfonamides have demonstrated in vitro anticancer activity. Further exploration of this compound’s effects on cancer cells could be an intriguing avenue for research .
Carbonic Anhydrase Inhibition
Pyridine-3-sulfonamides derivatives, including those with primary and secondary sulfonamide moieties, have been investigated for their inhibition of carbonic anhydrase isozymes. Although not directly related to the compound , this area of study highlights the versatility of sulfonamides in various biological contexts .
Antibacterial Properties
Arylsulfonamides, including pyridine-3-sulfonamides, have antibacterial activity. While the specific compound needs further investigation, it falls within this class of biologically active molecules. Understanding its antibacterial potential could be valuable .
Diuretic or Antiglaucoma Applications
Given the broader spectrum of pharmacological applications of sulfonamides, it’s worth exploring whether this compound exhibits diuretic or antiglaucoma properties. However, direct evidence for these applications remains to be established .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4O2S2/c12-5-1-2-7(13)6(3-5)9(19)15-10-16-17-11(21-10)20-4-8(14)18/h1-3H,4H2,(H2,14,18)(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQDZWXUUEXGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=NN=C(S2)SCC(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide |
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